molecular formula C21H26O3 B12530615 2-[4-(Benzyloxy)phenyl]ethyl hexanoate CAS No. 794564-01-5

2-[4-(Benzyloxy)phenyl]ethyl hexanoate

Cat. No.: B12530615
CAS No.: 794564-01-5
M. Wt: 326.4 g/mol
InChI Key: WQIUCGQRWFMMIA-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]ethyl hexanoate is an organic compound with the molecular formula C20H26O3. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl hexanoate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]ethyl hexanoate can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid for nitration.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]ethyl hexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenyl ethyl alcohol derivative, which can further interact with molecular targets.

Comparison with Similar Compounds

2-[4-(Benzyloxy)phenyl]ethyl hexanoate can be compared with other similar compounds such as:

    2-[4-(Benzyloxy)phenyl]ethanol: Lacks the hexanoate ester group, making it less hydrophobic and potentially less bioavailable.

    Ethyl benzoate: Contains a benzoate ester group but lacks the benzyloxy and phenyl ethyl moieties, resulting in different chemical and biological properties.

    Phenyl ethyl acetate: Similar ester structure but with an acetate group instead of hexanoate, affecting its reactivity and applications.

Properties

CAS No.

794564-01-5

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)ethyl hexanoate

InChI

InChI=1S/C21H26O3/c1-2-3-5-10-21(22)23-16-15-18-11-13-20(14-12-18)24-17-19-8-6-4-7-9-19/h4,6-9,11-14H,2-3,5,10,15-17H2,1H3

InChI Key

WQIUCGQRWFMMIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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